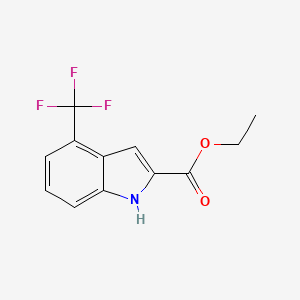

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate

Descripción

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate (CAS: 317-60-2) is an indole derivative with a trifluoromethyl (-CF₃) substituent at the 4-position and an ethyl ester group at the 2-position. Its molecular formula is C₁₂H₁₀F₃NO₂, with a molecular weight of 257.21 g/mol . The compound is synthesized via routes involving 4-(trifluoromethyl)phenylhydrazine, as described in literature procedures . It is commercially available in high purity (≥98%) and finds applications in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules .

Propiedades

IUPAC Name |

ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-8(12(13,14)15)4-3-5-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNCVQAHOSPMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564761 | |

| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-60-2 | |

| Record name | Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Trifluoromethylation of Indole Derivatives

A highly selective copper-catalyzed trifluoromethylation is the most reported method for introducing the trifluoromethyl group at the 4-position of the indole ring. This method often employs a removable directing group to achieve regioselectivity and high yields.

- Catalyst: Copper sulfate (CuSO4) or other copper salts.

- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide or equivalents.

- Solvent: Acetonitrile is commonly used due to its ability to dissolve both organic and inorganic reagents and facilitate the reaction.

- Conditions: Mild temperatures with controlled reaction times to optimize yield and selectivity.

This method ensures the selective functionalization at the 4-position without affecting other reactive sites on the indole ring.

Esterification of Indole-2-carboxylic Acid

The carboxyl group at the 2-position of the indole is esterified to form the ethyl ester. This is typically achieved by:

- Reagents: Ethanol in the presence of an acid catalyst such as concentrated sulfuric acid.

- Conditions: Reflux conditions to drive the esterification to completion.

- Outcome: High yield of ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate with minimal side products.

This step is crucial to obtain the ester functionality that enhances the compound’s solubility and biological properties.

Some literature reports the use of the Vilsmeier–Haack reaction to introduce formyl groups at the 3-position of indole derivatives, followed by selective reductions and subsequent functional group transformations to install trifluoromethyl and ester groups. However, these routes are more complex and less direct for the target compound.

For industrial synthesis:

- Optimization: Reaction parameters such as catalyst loading, solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

- Purification: Crystallization or chromatographic techniques are employed to isolate the product.

- Solubility and Formulation: The compound’s solubility in various solvents (DMSO, PEG300, Tween 80, corn oil) is considered for formulation in biological assays or pharmaceutical applications.

- The copper-catalyzed trifluoromethylation method is preferred for its selectivity and efficiency.

- Esterification under acidic conditions is a classical and reliable method.

- The trifluoromethyl group significantly enhances the compound’s lipophilicity and potential biological activity.

- Solvent choice and reaction conditions critically influence the yield and purity.

- Industrial formulations require careful solvent addition order and clarity checks to maintain solution stability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is primarily utilized in the synthesis of various indole derivatives, which exhibit significant biological activities. Notable applications include:

- Antimicrobial Agents : Research has shown that derivatives synthesized from this compound can act as selective inhibitors against various pathogens. For example, studies have focused on synthesizing novel 2-(substituted phenyl)-3-(5-substituted-1H-indole-2-yl)propanoic acids that demonstrate antimicrobial properties .

- Cancer Treatment : Compounds derived from this compound have been evaluated for their efficacy against cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the indole core can enhance anticancer activity .

Drug Development

The compound serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting specific biological pathways:

- FLT3 Inhibitors : Research has highlighted the synthesis of selective FLT3 inhibitors using derivatives of this compound, showing promise in treating acute myeloid leukemia .

- HIV Integrase Inhibitors : Indole derivatives have been identified as potential inhibitors of HIV integrase, with modifications leading to improved binding affinities and inhibitory effects .

Material Science

Beyond medicinal applications, this compound has been explored in material science:

- Fluorinated Polymers : The compound's unique structure allows it to be incorporated into fluorinated polymers, which are valuable in various industrial applications due to their chemical stability and resistance to solvents .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring significantly influence electronic properties and reactivity. Key comparisons include:

Ethyl 5-Fluoro-1H-Indole-2-Carboxylate (CAS: N/A)

- Substituent : 5-Fluoro (-F)

- Molecular Formula: C₁₁H₁₀FNO₂

- Properties :

- Reactivity : The electron-withdrawing -F group deactivates the indole ring, directing electrophilic substitution to the 6-position.

Ethyl 6-(Trifluoromethyl)-1H-Indole-2-Carboxylate

- Substituent : 6-CF₃

- Molecular Formula: C₁₂H₁₀F₃NO₂

- No melting point data is reported, but spectral differences in ¹H NMR (e.g., upfield/downfield shifts of aromatic protons) are expected .

Ethyl 5-(4-(Trifluoromethyl)Phenyl)-1H-Indole-2-Carboxylate (152 d)

- Substituent : 5-(4-CF₃-phenyl)

- Molecular Formula: C₁₈H₁₅F₃NO₂

- Properties :

Substituent Type and Functional Group Variations

Ethyl 4-Chloro-3-Formyl-1H-Indole-2-Carboxylate (CAS: 317-60-2)

- Substituents : 4-Cl, 3-CHO

- Molecular Formula: C₁₂H₁₀ClNO₃

- Comparison :

Methyl 4-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS: 1098340-27-2)

- Substituent : Methyl ester (-COOMe) instead of ethyl (-COOEt)

- Molecular Formula: C₁₁H₈F₃NO₂

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance .

Spectral and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Actividad Biológica

Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀F₃NO₂, with a molecular weight of approximately 257.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets .

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis or function .

2. Anticancer Properties

This compound has been investigated for its potential anticancer effects. It may act as an aromatase inhibitor, which is significant in hormone-dependent cancers such as breast cancer. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways .

Table 1: Anticancer Activity Data

3. Enzyme Inhibition

The compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group enhances binding affinity to these enzymes, leading to potential inhibition or activation depending on the specific enzyme involved .

Table 2: Enzyme Interaction Summary

| Enzyme | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Inhibition/Activation | |

| Indoleamine 2,3-dioxygenase | Potential Inhibitor |

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

- Binding to Proteins : The trifluoromethyl group forms strong interactions with electron-rich regions of proteins, influencing enzyme activity.

- DNA Interaction : The compound may interact with DNA, affecting gene expression through modulation of transcription factor binding or chromatin structure .

- Cell Signaling Pathways : It can modulate critical signaling pathways by interacting with kinases and other signaling proteins, leading to changes in cellular metabolism and function .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- A study highlighted its potential as an aromatase inhibitor, demonstrating significant effects on hormone-dependent cancer cell lines.

- Another investigation focused on its antimicrobial properties, revealing effective inhibition against various pathogenic bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. A typical procedure involves refluxing with acetic acid, sodium acetate, and stoichiometric equivalents of reagents (e.g., thiazolidinones or aminothiazoles) for 3–5 hours. The precipitate is filtered, washed with acetic acid/ethanol, and recrystallized from DMF/acetic acid mixtures .

- Optimization : Variables include adjusting molar ratios (1.0–1.1 equiv), extending reflux time (up to 5 hours), or using alternative catalysts (e.g., chloroacetic acid) to improve yields .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Techniques :

- LCMS : To verify molecular weight (e.g., observed m/z values matching theoretical calculations) .

- HPLC : For purity assessment (e.g., retention time analysis under TFA-based conditions) .

- NMR/FT-IR : To confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, trifluoromethyl signals in NMR) .

Advanced Research Questions

Q. How can SHELX software be applied to determine the crystal structure of derivatives of this compound?

- Methodology :

Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.

Structure Solution : Employ SHELXD for phase determination via dual-space algorithms .

Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding constraints .

- Challenges : Address twinning or disorder in the trifluoromethyl group using TWIN/BASF commands in SHELXL .

Q. What methodologies are effective for analyzing hydrogen bonding patterns in the crystal lattice?

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D , S motifs) by donor-acceptor distances and angles. For example, N–H···O=C interactions in indole derivatives form R(8) motifs .

- Tools : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying intermolecular interactions .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Approach :

Electrophilicity : Calculate Fukui indices () to identify nucleophilic attack sites (e.g., the indole C3 position).

Hardness/Softness : Use global hardness (η) to assess stability; lower η values correlate with higher reactivity .

Solvent Effects : Include PCM models to simulate acetic acid environments, which influence charge distribution .

Q. What strategies improve regioselectivity in synthesizing derivatives (e.g., 3-substituted indoles)?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.